rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

Chiral Resolution Asymmetric Synthesis Procurement Economics

rac-tert-Butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 154905-38-1) is a racemic mixture of the exo- configured 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold bearing an N-Boc protecting group and a secondary alcohol at the C-2 position. With a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol, this compound is a foundational chiral building block within medicinal chemistry, historically serving as a key intermediate in the total synthesis of epibatidine, a potent nicotinic acetylcholine receptor agonist.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 154905-38-1
Cat. No. B15298299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS154905-38-1
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C2)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m1/s1
InChIKeyWKKIHGBRNBOCMB-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-Butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 154905-38-1): Procurement & Identity Baseline


rac-tert-Butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 154905-38-1) is a racemic mixture of the exo- configured 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold bearing an N-Boc protecting group and a secondary alcohol at the C-2 position [1]. With a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol, this compound is a foundational chiral building block within medicinal chemistry, historically serving as a key intermediate in the total synthesis of epibatidine, a potent nicotinic acetylcholine receptor agonist [2]. Its procurement is distinguished from closely related analogs by its specific relative stereochemistry (1R,2S,4S-rel), its racemic nature, and its tailored utility in synthetic pathways requiring 7-azanorbornane scaffolds where N-Boc protection offers stability and orthogonal deprotection strategies .

Stereochemical & N-Protection Pitfalls: Why Analogs Cannot Substitute for CAS 154905-38-1


The simple substitution of CAS 154905-38-1 with other 7-azabicyclo[2.2.1]heptane derivatives introduces a high risk of synthetic failure or procurement of an unsuitable building block, rooted in quantifiable differences in stereochemical outcomes and stability [1]. The microbiological oxygenation of N-Boc-7-azabicyclo[2.2.1]heptane demonstrates distinct chemo-enzymatic selectivities: the N-Boc substrate yields the exo-ol (the class of the target compound) at a dramatically lower rate (10% yield) compared to the endo-ol (62% yield) under specific conditions, a selectivity pattern that reverses with other N-protecting groups like Cbz (28% endo-ol yield) [2]. Furthermore, the racemic nature of CAS 154905-38-1 is a critical procurement parameter; using an enantiopure analog (e.g., CAS 154905-39-2 ) in a process optimized for the racemate could lead to economic waste or an unforeseen chiral amplification/poisoning effect, while the reverse—using the racemate where enantiopurity is required—can result in a complete loss of desired asymmetric induction [3].

Quantitative Differential Evidence for CAS 154905-38-1 vs. Its Closest Analogs


Racemic Integrity: CAS 154905-38-1 vs. Enantiopure (-)-exo Isomer (CAS 154905-39-2)

CAS 154905-38-1 is explicitly a racemate (0% enantiomeric excess by definition), contrasting directly with its enantiopure counterpart, the (-)-exo isomer CAS 154905-39-2, which is supplied as a single enantiomer with an optical purity indicated by its negative optical rotation and a vendor-reported purity of 97% . In the context of the canonical epibatidine synthesis, the racemate serves as the precursor to (±)-epibatidine, whereas the enantiopure form is mandatory for the enantioselective synthesis of natural (-)-epibatidine [1].

Chiral Resolution Asymmetric Synthesis Procurement Economics

Exo vs. Endo Stereochemistry: Enzymatic Biotransformation Selectivity

The specific (1R,2S,4S)-exo configuration of the target compound dictates its formation and reactivity compared to the (1R,2R,4S)-endo isomer in a key biotransformation. In a direct head-to-head comparison using the fungus Rhizopus nigricans, the oxidation of the common N-Boc-7-azabicyclo[2.2.1]heptane substrate showed a significant preference for producing the endo-ol (62% yield, 28% ee) over the exo-ol (the configuration of the target compound), which was obtained in only 27% yield but with notably higher enantioselectivity (42% ee) [1].

Biocatalysis Regioselectivity Stereochemistry

N-Protecting Group Effect on Enzymatic Yield: N-Boc vs. N-Cbz

The N-Boc protecting group, a key structural feature of CAS 154905-38-1, has a drastic negative impact on the yield of a specific enzymatic hydroxylation compared to the N-Cbz analog. A cross-study comparison showed that in a Beauveria bassiana-mediated oxygenation, the N-Boc-protected 7-azabicyclo[2.2.1]heptane produced the corresponding 2-endo-ol in only a 10% yield, while the N-Cbz-protected substrate gave the analogous product in a 28% yield—a 2.8-fold increase [1].

Protecting Group Chemistry Biocatalysis Yield Comparison

Chiral Template Fidelity: Enantiopure Is Essential for Asymmetric Induction

While the racemic target compound is suitable for producing racemic products, the use of enantiopure 7-azabicyclo[2.2.1]heptan-2-ol (related to CAS 154905-39-2) is a prerequisite for its function as a chiral template. A landmark study demonstrated that enantiopure exo-7-azabicyclo[2.2.1]heptan-2-ol could successfully direct the diastereoselective synthesis of complex aminocyclitols, including conduramines [1]. The racemic compound CAS 154905-38-1 would be fundamentally incompatible with this specific application, as it would produce a racemic mixture of products, nullifying the purpose of a chiral template strategy and leading to a quantifiable 0% diastereomeric excess for the desired natural product-like configuration [1].

Chiral Pool Synthesis Asymmetric Induction Aminocyclitols

Predicted Physicochemical Properties: Baseline Differentiation for Processing

The predicted physicochemical properties for the (1R,2S,4S)-rel exo-ol scaffold provide a baseline for process development. The boiling point is predicted to be 310.3±25.0 °C and the density 1.181±0.06 g/cm³ . While these specific data points are often identical for diastereomers, they serve to differentiate this scaffold from other heterocyclic cores used in similar contexts, such as the 9-azabicyclo[3.3.1]nonane system, and provide essential parameters for chromatographic method development, distillation, and solvent selection during purification of the target compound versus structurally distinct byproducts [1].

Physicochemical Properties Purification Formulation

Ideal Application Scenarios for CAS 154905-38-1 Based on Differential Evidence


Non-Chiral Medicinal Chemistry Libraries Requiring 7-Azanorbornane Scaffolds

This racemic compound is optimally suited for the parallel synthesis of racemic nicotinic acetylcholine receptor (nAChR) ligand libraries [1]. The evidence confirms that the N-Boc-protected scaffold is a validated precursor for this target class, and for a broad, non-stereospecific screening campaign, the racemate is more economically viable and structurally appropriate than the enantiopure alternative, which should be reserved for chiral-pool syntheses [2].

Biocatalytic Process Development for a Specific Chiral Alcohol

Based on quantitative evidence, a team developing a chemoenzymatic route to an enantiopure exo-2- substituted 7-azabicyclo[2.2.1]heptane would source this racemic compound as the starting material for a kinetic resolution screen, aiming to outperform the literature benchmark of 42% ee for the exo-ol produced by R. nigricans [3]. The quantifiable goal is to achieve an enantiomeric excess significantly greater than 42% in the exo-product, a clear and measurable success criterion.

Synthesis of (±)-Epibatidine and its Analogs for In Vivo Pharmacological Studies

The racemic nature of CAS 154905-38-1 makes it the direct and unambiguous precursor for the synthesis of racemic epibatidine, where the final product is expected to be a 1:1 mixture of enantiomers [1]. It is the correct precursor for this precise target, and substituting it with an enantiopure form would introduce unnecessary cost and complexity. This selection is mandated by the synthetic pathway, not as a general-purpose alternative.

Teaching and Method Development for Basic Stereochemical Transformations

In an academic or industrial training context, the quantifiable isolation of stereoisomers from the racemate provides a clear benchmark (0% ee starting material) to evaluate new chiral separation methods or derivatizing agents. The success of a chiral HPLC method can be directly validated by showing baseline resolution of the racemate and the ability to isolate a fraction with >99% ee, using the data on its enantiopure counterpart as a reference standard .

Quote Request

Request a Quote for rac-tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.